molecular formula C12H14O3S B13938487 3-Tosyl-6-oxa-bicyclo[3.1.0]hexane

3-Tosyl-6-oxa-bicyclo[3.1.0]hexane

Cat. No.: B13938487
M. Wt: 238.30 g/mol
InChI Key: SAUPZDZNFDSVMG-UHFFFAOYSA-N
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Description

3-Tosyl-6-oxa-bicyclo[310]hexane is a bicyclic compound that features a unique structural framework The compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) and an oxygen atom within its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tosyl-6-oxa-bicyclo[3.1.0]hexane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation. This method provides good yields and is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Tosyl-6-oxa-bicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Tosyl-6-oxa-bicyclo[3.1.0]hexane has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which 3-Tosyl-6-oxa-bicyclo[3.1.0]hexane exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the tosyl group and the oxygen atom within its bicyclic framework. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C12H14O3S/c1-8-2-4-9(5-3-8)16(13,14)10-6-11-12(7-10)15-11/h2-5,10-12H,6-7H2,1H3

InChI Key

SAUPZDZNFDSVMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CC3C(C2)O3

Origin of Product

United States

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